molecular formula C10H9NO3S B13951549 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid CAS No. 130593-22-5

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B13951549
CAS No.: 130593-22-5
M. Wt: 223.25 g/mol
InChI Key: IIIOXICNDOIZNU-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods like microwave irradiation and one-pot multicomponent reactions . These methods not only improve yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

130593-22-5

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-5-3-6(14-2)4-7-8(5)11-9(15-7)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

IIIOXICNDOIZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)C(=O)O)OC

Origin of Product

United States

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